molecular formula C8H8ClNO B8706402 2-Chloro-3-(pyridin-3-yl)propanal

2-Chloro-3-(pyridin-3-yl)propanal

Cat. No.: B8706402
M. Wt: 169.61 g/mol
InChI Key: LNKOFGCRLPWSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(pyridin-3-yl)propanal is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-3-pyridin-3-ylpropanal

InChI

InChI=1S/C8H8ClNO/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5-6,8H,4H2

InChI Key

LNKOFGCRLPWSID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (20. g, 0.28 mol) in water (100 mL) was slowly added to a solution of 2-methoxy-pyridin-3-ylamine (36 g, 0.25 mol) in hydrochloric acid (20% aqueous solution, 60 mL) at 0° C. After stirring for 10 minutes, a cooled (0° C.) solution of acrolein (25 mL, 0.37 mol) in acetone (25 mL) containing calcium oxide (5 g, 0.09 mol) was slowly added to the reaction mixture. This was then followed by a solution of cuprous chloride (2.5 g, 0.025 mol) in acetone (25 mL) containing hydrochloric acid (20% aqueous solution, 5 mL). The mixture was stirred at 0 to 30° C. for 3 hours, and then extracted three times with dichloromethane (150 mL). The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate, a saturated aqueous solution of sodium chloride, dried over sodium sulfate, filtered, and evaporated to dryness to give a black viscous oil. The crude product was passed through a short silica column to give a crude product, which was used directly in the next step.
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
acrolein
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.